2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate
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Description
“2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate” is a chemical compound . It has been synthesized as part of a series of derivatives for the purpose of discovering a tyrosinase inhibitor .
Synthesis Analysis
The compound was synthesized as part of a novel series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate derivatives . The aim of the synthesis was to determine their inhibitory effects on mushroom tyrosinase .Chemical Reactions Analysis
The compound was evaluated for its inhibitory effects on mushroom tyrosinase . Most of the compounds in the series exhibited higher inhibitory effects than kojic acid, a representative tyrosinase inhibitor .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-2-4-15(17)10-14(11-18)12-19/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQIYSZQVQJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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